4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine
CAS No.: 92388-06-2
Cat. No.: VC6619617
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92388-06-2 |
|---|---|
| Molecular Formula | C11H12N2OS |
| Molecular Weight | 220.29 |
| IUPAC Name | 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C11H12N2OS/c1-7-5-8(3-4-10(7)14-2)9-6-15-11(12)13-9/h3-6H,1-2H3,(H2,12,13) |
| Standard InChI Key | LSSLSLIGEXNGHL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C2=CSC(=N2)N)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s IUPAC name, 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine, reflects its core structure: a thiazole ring (a five-membered ring containing nitrogen and sulfur) bonded to a 4-methoxy-3-methylphenyl group at position 4 and an amino group at position 2. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂OS | |
| Molecular Weight | 220.29 g/mol | |
| CAS Number | 92388-06-2 | |
| SMILES | CC1=C(C=CC(=C1)C2=CSC(=N2)N)OC |
The methoxy (-OCH₃) and methyl (-CH₃) substituents on the phenyl ring enhance lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Optimization
General Synthetic Routes
The synthesis of 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine typically involves cyclocondensation reactions. A representative pathway includes:
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Formation of the Thiazole Core: Reacting 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst yields the thiazolidin-4-one intermediate .
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Amination: Subsequent treatment with ammonium acetate or hydrazine introduces the amino group at position 2 of the thiazole ring.
Key Reaction Conditions:
Challenges and Yield Optimization
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Byproduct Formation: Competing reactions may produce regioisomers, necessitating chromatographic purification .
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Yield Enhancement: Microwave-assisted synthesis reduces reaction time from hours to minutes, improving yields by 15–20% compared to conventional methods .
Applications in Drug Development
Intermediate for Kinase Inhibitors
The thiazole scaffold serves as a backbone for tyrosine kinase inhibitors (TKIs). For example, derivatives targeting EGFR (epidermal growth factor receptor) show IC₅₀ values < 1 μM in non-small cell lung cancer cells .
Neuroprotective Agents
Methoxy-substituted thiazoles cross the blood-brain barrier and inhibit acetylcholinesterase (AChE) by 70% at 5 μM, suggesting potential in Alzheimer’s disease therapy .
Research Gaps and Future Directions
Unexplored Biological Targets
No studies have directly evaluated 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine against viral proteases or ion channels, which are critical in antiviral and analgesic drug discovery.
Structural Modifications
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